Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)-
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Overview
Description
Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- is an organic compound with the molecular formula C15H22O. This compound is a derivative of benzene, featuring a methoxy group, a methyl group, and a trimethylcyclopentyl group attached to the benzene ring. It is known for its unique chemical structure and properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the methoxy, methyl, and trimethylcyclopentyl groups. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with metal catalysts (e.g., palladium on carbon).
Substitution: AlCl3, FeCl3, sulfuric acid (H2SO4) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The trimethylcyclopentyl group may enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(1,2,2-trimethylcyclopentyl)-: Similar structure but lacks the methoxy group.
Benzene, 1-methoxy-2-methyl-: Similar structure but lacks the trimethylcyclopentyl group
Uniqueness
Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- is unique due to the presence of all three substituents (methoxy, methyl, and trimethylcyclopentyl) on the benzene ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
554408-76-3 |
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Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)benzene |
InChI |
InChI=1S/C16H24O/c1-12-11-13(7-8-14(12)17-5)16(4)10-6-9-15(16,2)3/h7-8,11H,6,9-10H2,1-5H3 |
InChI Key |
SCPSAXDEGRRQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCC2(C)C)C)OC |
Origin of Product |
United States |
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